Cas no 150096-40-5 (2,4,6-Trimethyl-1H-indene)

2,4,6-Trimethyl-1H-indene is a substituted indene derivative characterized by its three methyl groups at the 2, 4, and 6 positions of the indene ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of specialty chemicals, pharmaceuticals, and advanced materials. Its rigid aromatic structure and methyl substitutions enhance reactivity in cyclization and polymerization reactions, making it valuable for producing tailored polymers and fine chemicals. The compound exhibits stability under standard conditions and is compatible with various catalytic processes. Its well-defined molecular structure allows for precise functionalization, enabling applications in high-performance material design and synthetic chemistry research.
2,4,6-Trimethyl-1H-indene structure
2,4,6-Trimethyl-1H-indene structure
Product Name:2,4,6-Trimethyl-1H-indene
CAS No:150096-40-5
MF:C12H14
MW:158.239563465118
CID:1040048
PubChem ID:10920786
Update Time:2025-09-28

2,4,6-Trimethyl-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trimethyl-1H-indene
    • 2,4,6-Trimethylindene
    • OSNBXQPGMJVNOI-UHFFFAOYSA-N
    • DTXSID90448316
    • DB-355173
    • 1H-Indene, 2,4,6-trimethyl-
    • 2,4,6-trimethyl-indene
    • 150096-40-5
    • AKOS006328101
    • A884200
    • MDL: MFCD09835224
    • Inchi: 1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3
    • InChI Key: OSNBXQPGMJVNOI-UHFFFAOYSA-N
    • SMILES: C12C=C(C)C=C(C)C=1C=C(C)C2

Computed Properties

  • Exact Mass: 158.10962
  • Monoisotopic Mass: 158.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.974
  • Boiling Point: 244 ºC
  • Flash Point: 96 ºC
  • PSA: 0

2,4,6-Trimethyl-1H-indene Pricemore >>

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Additional information on 2,4,6-Trimethyl-1H-indene

Comprehensive Overview of 2,4,6-Trimethyl-1H-indene (CAS No. 150096-40-5)

2,4,6-Trimethyl-1H-indene, identified by its unique CAS No. 150096-40-5, is a substituted indene derivative that has garnered significant attention in contemporary chemical research. As a member of the indane family, this compound exhibits a fused bicyclic structure consisting of a benzene ring and a cyclopropane moiety. The strategic placement of methyl groups at the 2-, 4-, and 6-positions imparts distinct steric and electronic properties, making it a valuable scaffold in synthetic organic chemistry and materials science.

Recent studies have highlighted the role of 2,4,6-trimethylindenes as versatile intermediates in the development of pharmaceuticals and functional materials. The compound's aromatic stability combined with its aliphatic substituents allows for selective functionalization through C–H activation or electrophilic substitution pathways. Notably, advancements in transition-metal-catalyzed reactions have enabled efficient synthesis routes to access this core structure with high regioselectivity and yield.

In the realm of medicinal chemistry, CAS No. 150096-40-5 has emerged as a promising building block for bioactive molecules. Its structural flexibility facilitates incorporation into drug candidates targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition pathways. A 2023 study published in *Organic & Biomolecular Chemistry* demonstrated that derivatives of trimethylindenes exhibited potent anti-inflammatory activity through modulation of NF-κB signaling cascades.

The material science applications of 2,4,6-trimethylindene are equally compelling. Researchers at the University of Tokyo recently reported its use as a precursor for π-conjugated polymers with enhanced photovoltaic properties. The compound's ability to form extended conjugation systems through polymerization reactions has positioned it as a candidate for next-generation organic semiconductors in flexible electronics.

Synthetic methodologies for preparing CAS No. 150096-40-5 have evolved significantly over the past decade. Traditional approaches involving Friedel-Crafts alkylation now coexist with modern techniques such as photoredox catalysis and organocatalytic asymmetric synthesis. A notable breakthrough from ETH Zurich (2023) demonstrated an enantioselective synthesis using chiral N-heterocyclic carbenes (NHCs), achieving >98% ee under mild reaction conditions.

Analytical characterization of trimethylindenes requires advanced spectroscopic techniques due to their complex molecular architecture. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts for aromatic protons at δ 7.3–7.8 ppm and methyl groups at δ 1.8–2.3 ppm in CDCl3. Mass spectrometric analysis typically shows a molecular ion peak at m/z 178 [M]+, consistent with its calculated molecular weight.

The environmental impact assessment of processes involving CAS No. 150096-40-5 remains an active area of research. Green chemistry initiatives have focused on developing solvent-free protocols using solid acid catalysts to minimize waste generation during scale-up operations for industrial applications.

In conclusion, the unique structural features and synthetic versatility of 2,4,6-trimethylindene continue to drive innovation across multiple scientific disciplines. As research progresses toward more sustainable synthesis methods and novel application domains, this compound is poised to play an increasingly important role in advancing modern chemical technology.

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